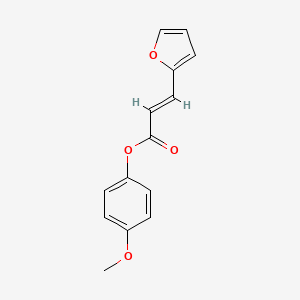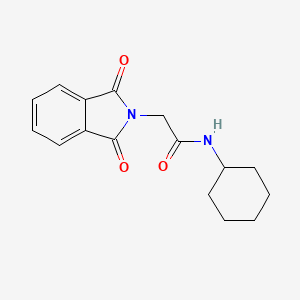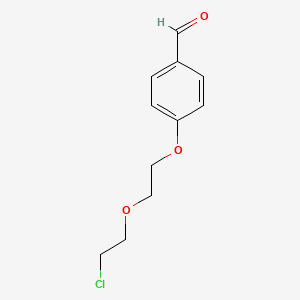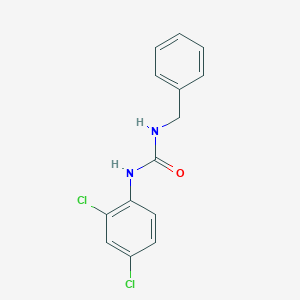
8-(cyclohexylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Cyclohexylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by the presence of a cyclohexylamino group at the 8th position, a 2,3-dihydroxypropyl group at the 7th position, and a methyl group at the 3rd position of the purine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclohexylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common route includes:
Starting Material: The synthesis begins with a suitable purine derivative.
Cyclohexylamination: Introduction of the cyclohexylamino group at the 8th position using cyclohexylamine under controlled conditions.
Hydroxypropylation: The 2,3-dihydroxypropyl group is introduced at the 7th position through a reaction with glycidol or a similar reagent.
Methylation: The methyl group is added at the 3rd position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Adjusting reaction conditions to accommodate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
8-(Cyclohexylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting hydroxyl groups to hydrogen.
Substitution: Nucleophilic substitution reactions can replace the cyclohexylamino or hydroxypropyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Oxo derivatives with modified functional groups.
Reduction Products: Compounds with reduced functional groups.
Substitution Products: New compounds with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
8-(Cyclohexylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Pharmacology: Explored for its effects on various biological pathways and potential as a drug candidate.
Industry: Utilized in the synthesis of other complex organic molecules and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 8-(Cyclohexylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting their activity.
Pathways: Modulating biochemical pathways related to purine metabolism, signal transduction, and cellular communication.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a stimulant with a similar purine structure.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Adenosine: A nucleoside involved in energy transfer and signal transduction.
Uniqueness
8-(Cyclohexylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its cyclohexylamino and dihydroxypropyl groups differentiate it from other purine derivatives, potentially offering unique interactions with biological targets.
Propiedades
Fórmula molecular |
C15H23N5O4 |
|---|---|
Peso molecular |
337.37 g/mol |
Nombre IUPAC |
8-(cyclohexylamino)-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C15H23N5O4/c1-19-12-11(13(23)18-15(19)24)20(7-10(22)8-21)14(17-12)16-9-5-3-2-4-6-9/h9-10,21-22H,2-8H2,1H3,(H,16,17)(H,18,23,24) |
Clave InChI |
VKSVJSVGNAKDQG-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B11961457.png)




![4-Methyl-N-[3-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide](/img/structure/B11961513.png)
![2-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11961515.png)

![(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol](/img/structure/B11961521.png)




